

Comparative Analysis of NMR Spectral Data for Dihalogenated Hydroxypyridines

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Compound of Interest

Compound Name: *2-Bromo-3-chloro-5-hydroxypyridine*

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A detailed guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of **2-Bromo-3-chloro-5-hydroxypyridine** and its structural analogs. This guide provides a comparative analysis of available experimental data to aid in the identification and characterization of these important chemical entities.

This guide presents a comparative overview of Nuclear Magnetic Resonance (NMR) spectral data for **2-Bromo-3-chloro-5-hydroxypyridine** and related dihalogenated hydroxypyridines. Due to the limited availability of public experimental NMR data for **2-Bromo-3-chloro-5-hydroxypyridine**, this guide also includes data for similar compounds to provide a valuable reference for researchers in the field. The presented data, compiled from various sources, is intended to facilitate the structural elucidation and differentiation of these compounds.

Comparison of ^1H and ^{13}C NMR Spectral Data

The following table summarizes the available ^1H and ^{13}C NMR spectral data for the target compound and its analogs. The data is presented to highlight the influence of substituent patterns on the chemical shifts of the pyridine ring protons and carbons.

Compound	Solvent	¹ H NMR Chemical Shifts (ppm) and Coupling Constants (Hz)	¹³ C NMR Chemical Shifts (ppm)
2-Bromo-3-chloro-5-hydroxypyridine	Data not publicly available	Data not publicly available	Data not publicly available
2-Bromo-5-hydroxypyridine	Data not publicly available	Data not publicly available	Data not publicly available
2,3-Dichloro-5-hydroxypyridine	Data not publicly available	Data not publicly available	Data not publicly available

Note: Despite extensive searches of publicly available databases and literature, specific experimental ¹H and ¹³C NMR data for **2-Bromo-3-chloro-5-hydroxypyridine**, 2-Bromo-5-hydroxypyridine, and 2,3-Dichloro-5-hydroxypyridine could not be located.

Experimental Protocols

The acquisition of high-quality NMR spectra is crucial for accurate structural analysis. Below is a general experimental protocol for the NMR analysis of halogenated pyridines, based on standard laboratory practices.

Sample Preparation:

- **Sample Purity:** Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is soluble. Common solvents for pyridines include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), and Deuterated Methanol (CD₃OD). The choice of solvent can influence the chemical shifts, particularly for protons involved in hydrogen bonding (e.g., the hydroxyl proton).
- **Concentration:** Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

- Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the solution for referencing the chemical shifts (0 ppm).
- Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition:

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for obtaining well-resolved spectra.
- ^1H NMR:
 - Acquire a one-dimensional proton spectrum.
 - Typical spectral parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical spectral parameters include a spectral width of 200-220 ppm, a larger number of scans compared to ^1H NMR due to the lower natural abundance of ^{13}C , and a relaxation delay of 2-10 seconds.
- Two-Dimensional (2D) NMR: For unambiguous assignment of proton and carbon signals, especially in complex molecules, various 2D NMR experiments can be performed, including:
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings (over 2-3 bonds).

Experimental Workflow

The following diagram illustrates a typical workflow for the NMR analysis of a chemical compound.

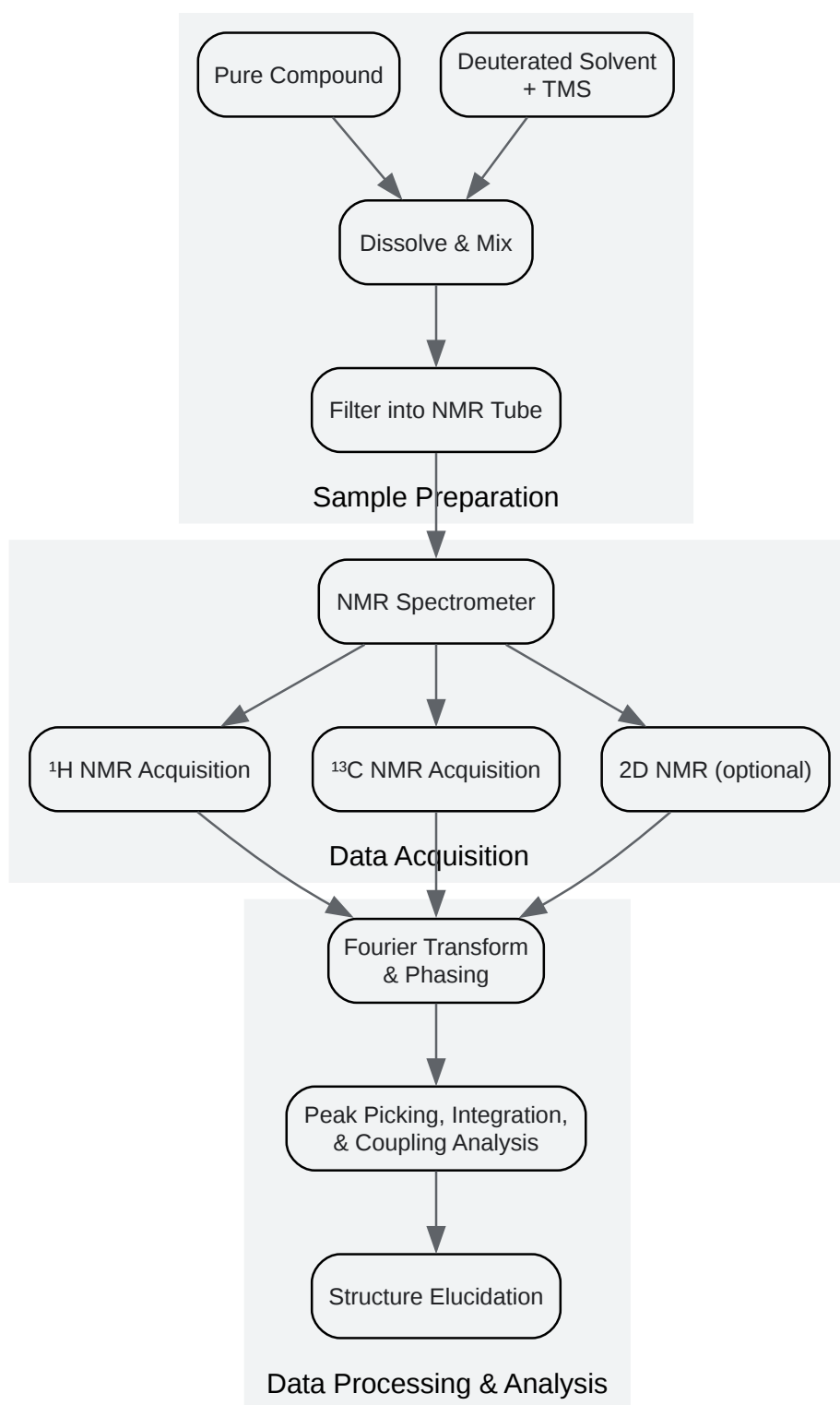


Figure 1. General Experimental Workflow for NMR Analysis

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